

# Spectroscopic and Structural Elucidation of Ethyl isatin-1-acetate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate*

**Cat. No.:** B091268

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This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl isatin-1-acetate (also known as Ethyl 2-(2,3-dioxoindolin-1-yl)acetate), a derivative of the versatile isatin scaffold. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

## Molecular Structure

Ethyl isatin-1-acetate possesses the chemical formula  $C_{12}H_{11}NO_4$  and a molecular weight of 233.22 g/mol. The structure, confirmed by X-ray crystallography, consists of a planar indole ring system substituted at the nitrogen atom with an ethyl acetate group.

## Synthesis of Ethyl isatin-1-acetate

A common and effective method for the synthesis of Ethyl isatin-1-acetate involves the N-alkylation of isatin.

## Experimental Protocol:

A solution of isatin (10 mmol) in dimethylformamide (50 ml) is treated with ethyl bromoacetate (12 mmol) and potassium carbonate (12 mmol). Tetrabutylammonium bromide (1 mmol) can be added as a phase-transfer catalyst. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography. Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol, to yield the final product.[\[1\]](#)

## Spectroscopic Data

While a complete, experimentally verified set of spectra for Ethyl isatin-1-acetate is not readily available in published literature, the following data is predicted based on the known spectral characteristics of closely related N-substituted isatin derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isatin ring, the methylene protons of the acetate group, and the ethyl ester protons.

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H (Isatin)	7.0 - 7.8	Multiplet	
-CH <sub>2</sub> - (acetate)	~4.6	Singlet	
-O-CH <sub>2</sub> - (ethyl)	~4.2	Quartet	~7.1
-CH <sub>3</sub> (ethyl)	~1.2	Triplet	~7.1

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum will be characterized by the signals from the two carbonyl carbons of the isatin core at high chemical shifts.

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
C=O (ketone, C3)	~183
C=O (amide, C2)	~158
Aromatic-C (Isatin)	110 - 151
C=O (ester)	~168
-CH <sub>2</sub> - (acetate)	~42
-O-CH <sub>2</sub> - (ethyl)	~62
-CH <sub>3</sub> (ethyl)	~14

## Infrared (IR) Spectroscopy

The IR spectrum of Ethyl isatin-1-acetate is expected to exhibit strong absorption bands corresponding to the carbonyl stretching vibrations.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (amide)	~1740	Strong
C=O (ketone)	~1620	Strong
C=O (ester)	~1750	Strong
C-N Stretch	~1380	Medium
Aromatic C-H Stretch	~3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
233	Moderate	$[M]^+$ (Molecular Ion)
146	High	$[M - COOC_2H_5]^+$
118	Moderate	$[M - COOC_2H_5 - CO]^+$

## Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified Ethyl isatin-1-acetate in approximately 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1H$ ). For  $^1H$  NMR, a typical spectral width of 0-12 ppm is used. For  $^{13}C$  NMR, a spectral width of 0-220 ppm is appropriate. Standard pulse sequences are employed for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural assignments.

### IR Spectroscopy

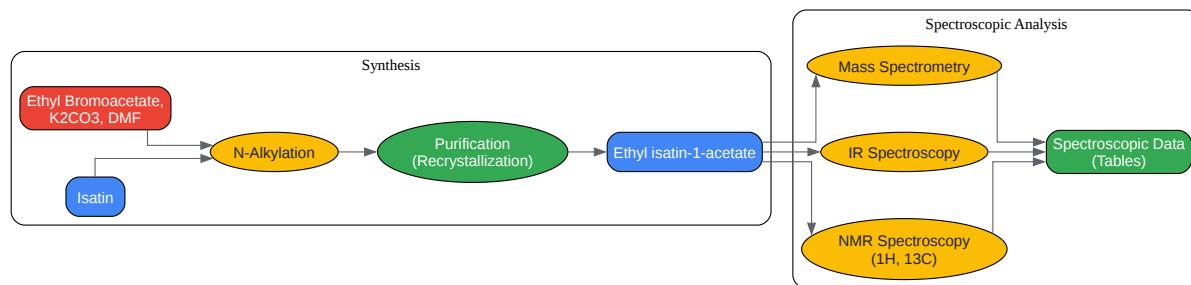
- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[2][3][4][5][6]
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of  $4000-400\text{ cm}^{-1}$ . A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

## Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8][9]
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Ethyl isatin-1-acetate.



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Caption: Workflow for the synthesis and spectroscopic analysis of Ethyl isatin-1-acetate.

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